molecular formula C14H10F3N5O3 B13041133 1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13041133
M. Wt: 353.26 g/mol
InChI Key: XXGVNOZZUWANRD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethoxyphenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H10F3N5O3

Molecular Weight

353.26 g/mol

IUPAC Name

1,6-dimethyl-3-[4-(trifluoromethoxy)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H10F3N5O3/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)25-14(15,16)17/h3-6H,1-2H3

InChI Key

XXGVNOZZUWANRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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